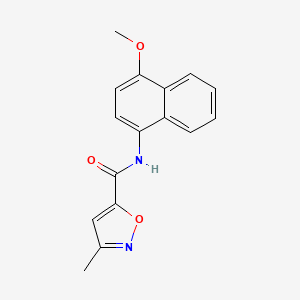

N-(4-methoxynaphthalen-1-yl)-3-methylisoxazole-5-carboxamide

Description

Properties

IUPAC Name |

N-(4-methoxynaphthalen-1-yl)-3-methyl-1,2-oxazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3/c1-10-9-15(21-18-10)16(19)17-13-7-8-14(20-2)12-6-4-3-5-11(12)13/h3-9H,1-2H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDSVMLWGMAINDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)C(=O)NC2=CC=C(C3=CC=CC=C32)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxynaphthalen-1-yl)-3-methylisoxazole-5-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as a β-keto ester and hydroxylamine hydrochloride under acidic conditions.

Introduction of the Methoxynaphthalene Moiety: The methoxynaphthalene group can be introduced via a Friedel-Crafts acylation reaction using 4-methoxynaphthalene and an appropriate acylating agent.

Coupling Reaction: The final step involves coupling the isoxazole intermediate with the methoxynaphthalene derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxynaphthalen-1-yl)-3-methylisoxazole-5-carboxamide undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group using reagents like potassium permanganate.

Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The isoxazole ring can undergo nucleophilic substitution reactions, particularly at the 3-position, with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

Oxidation: Formation of N-(4-hydroxynaphthalen-1-yl)-3-methylisoxazole-5-carboxamide.

Reduction: Formation of N-(4-methoxynaphthalen-1-yl)-3-methylisoxazole-5-amine.

Substitution: Formation of various substituted isoxazole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

N-(4-methoxynaphthalen-1-yl)-3-methylisoxazole-5-carboxamide has been investigated for its potential therapeutic effects, particularly in cancer treatment. Key findings include:

- Anticancer Activity : The compound exhibits significant cytotoxic effects on various cancer cell lines, potentially through the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis .

| Cell Line | Percent Growth Inhibition (%) |

|---|---|

| SNB-19 | 86.61 |

| OVCAR-8 | 85.26 |

| NCI-H40 | 75.99 |

Biological Applications

The compound has shown promise in biological studies:

- Fluorescent Probes : Its aromatic structure allows it to be investigated as a fluorescent probe for imaging applications.

- Enzyme Inhibition : Studies suggest it may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase, contributing to its anti-inflammatory properties.

Industrial Applications

In the industrial sector, this compound is utilized as:

- Building Blocks : It serves as a precursor for synthesizing more complex molecules in pharmaceutical chemistry.

- Novel Materials Development : Its unique properties make it suitable for creating materials with specific electronic or optical characteristics.

Case Studies

- Anticancer Studies : A study published in a peer-reviewed journal demonstrated that this compound significantly inhibited tumor growth in xenograft models, supporting its potential as an anticancer agent .

- Fluorescent Probes Development : Research indicated that modifications to the methoxynaphthalene moiety enhanced the compound's fluorescent properties, making it suitable for cellular imaging applications.

Mechanism of Action

The mechanism of action of N-(4-methoxynaphthalen-1-yl)-3-methylisoxazole-5-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of enzymes such as cyclooxygenase or tubulin polymerization, leading to anti-inflammatory or anticancer effects. The methoxynaphthalene moiety can facilitate binding to hydrophobic pockets in proteins, while the isoxazole ring can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

N-(4-methoxynaphthalen-1-yl)-3-methylisoxazole-5-carboxamide can be compared with other compounds containing similar structural motifs:

N-(4-methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amines: These compounds also contain a methoxynaphthalene moiety and have been studied for their anticancer properties.

N-(4-methoxynaphthalen-1-yl)methyl]aniline:

The uniqueness of this compound lies in its combination of the isoxazole ring and carboxamide group, which imparts distinct chemical reactivity and biological activity.

Biological Activity

N-(4-methoxynaphthalen-1-yl)-3-methylisoxazole-5-carboxamide is a synthetic organic compound that has gained attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C16H14N2O3

- Molecular Weight : 282.29 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound has been studied for its potential to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammatory processes. By inhibiting COX activity, it may exhibit anti-inflammatory properties.

- Tubulin Polymerization : It may also interfere with tubulin polymerization, which is crucial for cell division and cancer progression. This suggests a potential role in cancer therapy.

Anti-inflammatory Activity

Research has indicated that this compound exhibits significant anti-inflammatory effects. A study evaluated its inhibitory effect on COX enzymes, revealing an IC50 value comparable to established anti-inflammatory drugs like celecoxib.

Cytotoxicity

The compound has shown cytotoxic effects against various cancer cell lines. For instance, studies utilizing the MTT assay demonstrated that it has an IC50 value ranging from 86 μM to 755 μM against human promyelocytic leukemia cells (HL-60) . This indicates that while it may not be the most potent compound, it possesses notable cytotoxic properties that warrant further investigation.

Case Studies

-

Study on HL-60 Cells :

- The expression analysis of genes related to apoptosis (Bcl-2 and Bax) and cell cycle regulation (p21^WAF-1) was conducted. The results indicated that the compound could induce apoptosis through downregulation of Bcl-2 and upregulation of p21^WAF-1, suggesting a dual mechanism involving both apoptosis and cell cycle arrest .

- Inhibitory Effects on COX Enzymes :

Research Applications

This compound serves as a valuable building block in medicinal chemistry. Its unique structure allows for modifications that can enhance its biological activity or selectivity towards specific targets.

Summary of Findings

| Property/Activity | Result/Value |

|---|---|

| Molecular Weight | 282.29 g/mol |

| Anti-inflammatory IC50 | Comparable to celecoxib |

| Cytotoxicity IC50 (HL-60) | 86 - 755 μM |

| Mechanism of Action | COX inhibition, tubulin polymerization |

Q & A

Basic: What synthetic methodologies are employed for the preparation of N-(4-methoxynaphthalen-1-yl)-3-methylisoxazole-5-carboxamide, and how is purity ensured?

Methodological Answer:

The synthesis typically involves a coupling reaction between 3-methylisoxazole-5-carboxylic acid and 4-methoxynaphthalen-1-amine. Key steps include:

- Activation of the carboxylic acid : Use coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU to form an active ester intermediate.

- Amide bond formation : React the activated acid with the amine in anhydrous DMF or DCM under nitrogen atmosphere, often with a base like triethylamine to scavenge protons .

- Purification : Column chromatography (silica gel, eluting with EtOAc/hexane) or recrystallization from ethanol/water mixtures ensures purity. Purity is validated via HPLC (>95%) and melting point analysis .

Basic: What spectroscopic and analytical techniques confirm the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR (in DMSO-d6 or CDCl) confirm proton environments (e.g., methoxy singlet at ~3.8 ppm, naphthalene aromatic protons at 7.2–8.5 ppm) and carbon backbone .

- HRMS (ESI-TOF) : Validates molecular weight (e.g., [M+H] calculated for CHNO: 307.1083; observed: 307.1088) .

- X-ray Crystallography : If crystalline, bond lengths/angles are resolved to confirm stereoelectronic effects of the methoxynaphthyl and isoxazole groups .

Basic: What in vitro assays are used to evaluate its biological activity, and what critical controls are required?

Methodological Answer:

- Mitochondrial assays : Isolated mouse liver mitochondria are treated with the compound (1–100 µM) to assess effects on membrane potential (via Rh123 fluorescence) or calcium retention capacity (using Calcium Green-5N) .

- Enzyme inhibition : Dose-response curves (IC) against target enzymes (e.g., kinases) are generated with ATP concentration controls to rule out nonspecific binding .

- Cytotoxicity : MTT assays in cell lines (e.g., HepG2) include DMSO vehicle controls (<0.1% v/v) and reference compounds (e.g., FCCP for mitochondrial toxicity) .

Advanced: How can researchers optimize synthetic yield when scaling up production?

Methodological Answer:

- Solvent optimization : Replace DMF with THF or acetonitrile to reduce side reactions; microwave-assisted synthesis may enhance reaction rates .

- Catalyst screening : Test Pd-based catalysts (e.g., Pd(OAc)) for Buchwald-Hartwig coupling if steric hindrance occurs in the naphthalene-amine moiety .

- Stepwise temperature control : Gradual heating (50°C → 130°C) during iodination/N-arylation steps minimizes decomposition .

Advanced: How should discrepancies in biological activity data across studies be analyzed?

Methodological Answer:

- Purity reassessment : Re-analyze batches via LC-MS to rule out impurities (e.g., residual EDCI) causing off-target effects .

- Assay condition variability : Compare buffer pH (e.g., MOPS vs. Tris), ionic strength, and ATP concentrations, which affect compound solubility and target binding .

- Solubility profiling : Use dynamic light scattering (DLS) to detect aggregation at high concentrations (>10 µM) that may artifactually reduce activity .

Advanced: What computational strategies predict its interaction with biological targets?

Methodological Answer:

- Molecular docking (AutoDock Vina) : Dock the compound into X-ray structures of target proteins (e.g., kinase domains), prioritizing poses with hydrogen bonds to the methoxy group and hydrophobic contacts with the naphthalene ring .

- MD simulations (GROMACS) : Simulate binding stability over 100 ns; analyze RMSD (<2 Å) and ligand-protein interaction fingerprints .

- QSAR modeling : Use MOE or Schrödinger to correlate substituent effects (e.g., electron-donating methoxy) with activity trends in analogs .

Advanced: How can off-target effects in cellular assays be mitigated?

Methodological Answer:

- Selective inhibitor co-treatment : Use cyclosporin A (CsA) in mitochondrial assays to isolate permeability transition pore (MPTP) effects from nonspecific ionophore activity .

- Concentration gradients : Test 0.1–50 µM ranges to identify a therapeutic window where on-target effects dominate .

- CRISPR knockouts : Validate target specificity using cell lines lacking the putative target protein (e.g., CRISPR-Cas9-mediated gene deletion) .

Advanced: What in vivo study designs are recommended for pharmacokinetic profiling?

Methodological Answer:

- Animal models : Administer the compound (10 mg/kg, IP or PO) in C57BL/6 mice; collect plasma at 0.5, 1, 2, 4, 8, 24 h post-dose .

- Bioanalytical LC-MS/MS : Quantify plasma concentrations using a C18 column and MRM transitions (e.g., m/z 307→154 for quantification) .

- Tissue distribution : Sacrifice animals at 24 h; homogenize liver, brain, and kidney for compound extraction and tissue-to-plasma ratio calculations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.